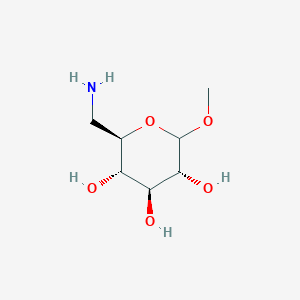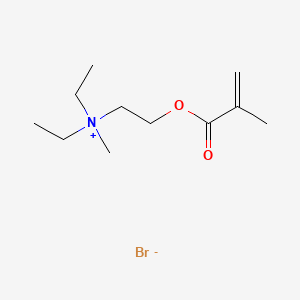
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylmethylammonium group linked to a 2-methyl-1-oxoallyl moiety through an oxyethyl bridge.
准备方法
The synthesis of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide typically involves a multi-step process:
Initial Reaction: The process begins with the reaction of diethylmethylamine with 2-methyl-1-oxoallyl chloride to form an intermediate.
Oxyethylation: The intermediate is then reacted with an oxyethylating agent to introduce the oxyethyl group.
Quaternization: Finally, the product is quaternized with bromide to yield this compound.
化学反应分析
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can also be reduced to yield different products depending on the reducing agents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
相似化合物的比较
Diethylmethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide can be compared with other quaternary ammonium compounds such as:
Benzyldimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride: Similar in structure but contains a benzyl group instead of a diethylmethyl group.
Dimethyldioctylammonium bromide: Another quaternary ammonium compound with different alkyl groups.
Cetyltrimethylammonium bromide: Known for its use in surfactants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
属性
CAS 编号 |
59836-87-2 |
|---|---|
分子式 |
C11H22BrNO2 |
分子量 |
280.20 g/mol |
IUPAC 名称 |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C11H22NO2.BrH/c1-6-12(5,7-2)8-9-14-11(13)10(3)4;/h3,6-9H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI 键 |
OVPZVYPVKVHQLZ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](C)(CC)CCOC(=O)C(=C)C.[Br-] |
相关CAS编号 |
67723-16-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


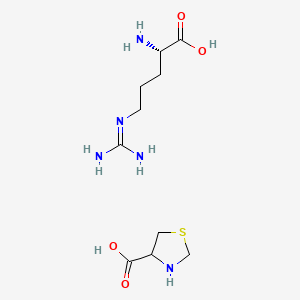
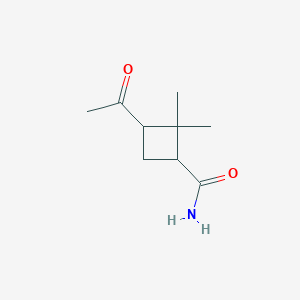
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
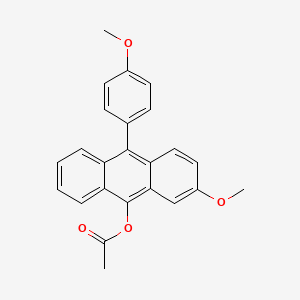
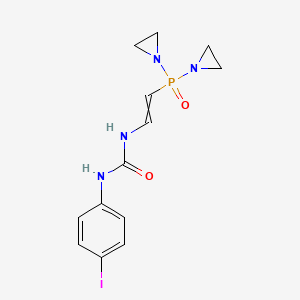
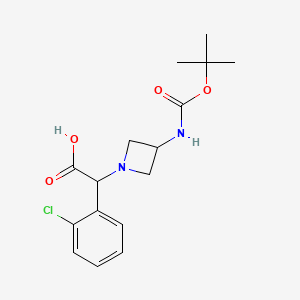
![4-{(E)-[(2,2-Dimethylhydrazino)methylene]amino}benzoic acid](/img/structure/B13809780.png)
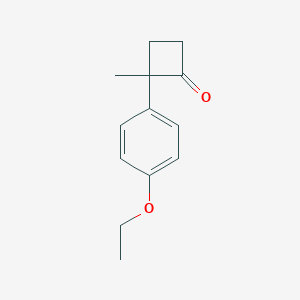
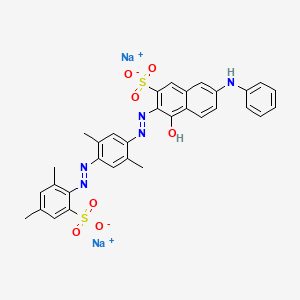
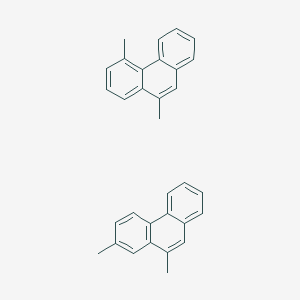
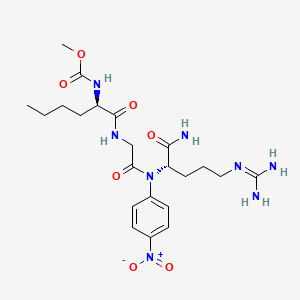
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
